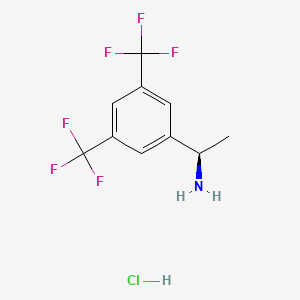

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

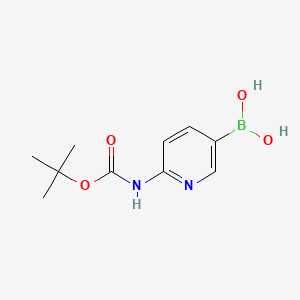

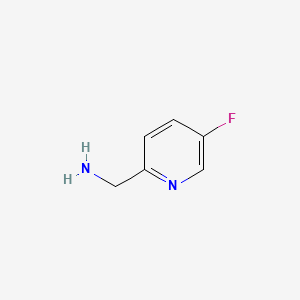

“®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 216002-20-9 . It has a molecular weight of 293.64 . This compound is a useful reactant for the preparation of palladium complexes with chiral pincer ligands .

Synthesis Analysis

The compound was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .Molecular Structure Analysis

The IUPAC name of the compound is (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride . The InChI code is 1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1 .Chemical Reactions Analysis

The compound is a key chiral intermediate of selective tetrodotoxin-sensitive blockers . It was obtained in 84% yield and 99.98% ee by reduction of the corresponding ketone .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is used in a variety of scientific research applications, including the synthesis of pharmaceutical compounds, organic synthesis, and the synthesis of other organic compounds. It is also used as a reagent in the synthesis of chiral compounds, as it can be used to stereoselectively synthesize a variety of compounds. Additionally, this compound is used in the synthesis of polymers, as well as in the synthesis of materials for optical applications.

作用機序

Target of Action

Compounds with similar structures, such as (thio)urea derivatives, are known to act as organocatalysts in organic chemistry . They activate substrates and stabilize developing negative charges in transition states via explicit double hydrogen bonding .

Mode of Action

It can be inferred from related compounds that it may interact with its targets by activating substrates and stabilizing partially developing negative charges (eg, oxyanions) in the transition states .

Biochemical Pathways

Similar compounds are known to promote organic transformations , suggesting that this compound may also influence various biochemical pathways.

Result of Action

It can be inferred from related compounds that its action may result in the promotion of organic transformations .

Action Environment

It is known that similar compounds can tolerate higher substrate concentrations , suggesting that this compound may also exhibit robust performance under various environmental conditions.

実験室実験の利点と制限

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is an attractive reagent for laboratory experiments due to its versatility and ability to be used in a variety of reactions. Its unique properties make it an ideal reagent for the synthesis of chiral compounds, as it can be used to stereoselectively synthesize a variety of compounds. Additionally, this compound is a highly fluorinated compound, and its unique properties allow it to act as a catalyst in the synthesis of a variety of compounds. However, this compound is a highly reactive compound, and it must be handled with care in order to ensure safe and successful laboratory experiments.

将来の方向性

The potential applications of (r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride are vast, and there are many potential future directions for research. These include further investigation into the biochemical and physiological effects of this compound, as well as exploration of its potential as a reagent for the synthesis of a variety of compounds. Additionally, this compound could be explored as a potential therapeutic agent, as its unique properties may make it a viable option for the treatment of certain diseases. Finally, further research into the mechanism of action of this compound could provide valuable insight into its potential applications.

合成法

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride can be synthesized in two steps. The first step involves the reaction of 3,5-dichlorophenyl ethanamine with trifluoromethanesulfonic anhydride in the presence of anhydrous potassium carbonate to give the intermediate compound. This intermediate is then reacted with trifluoroacetic anhydride in the presence of anhydrous potassium carbonate to yield this compound.

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPCWWXKNPRFN-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)